
Sulfato de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium sulfate, also known as TMAS, is a quaternary ammonium salt with a molecular formula of (CH3)4NHSO4. It is a colorless, water-soluble compound which is often used as a surfactant, buffer, and catalyst in various laboratory experiments. Its unique properties make it an ideal choice for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Cromatografía de pares iónicos
El sulfato de tetrametilamonio es adecuado para la cromatografía de pares iónicos . La cromatografía de pares iónicos es una forma de cromatografía líquida que utiliza reactivos de formación de pares iónicos para separar iones. El ion tetrametilamonio en el compuesto sulfato actúa como un contraión, permitiendo la separación de mezclas complejas de iones.
Detección de compuestos orgánicos
El hidróxido de tetrametilamonio (TMAH), un compuesto relacionado, es uno de los reactivos de metilación más populares utilizados para la detección de compuestos orgánicos en una amplia gama de muestras . Estas muestras pueden incluir suelo, carbón, laca, lignina y polímeros. La forma de sulfato puede tener aplicaciones similares.
Experimentos de exploración espacial
TMAH también se utiliza para el análisis in situ de muestras sólidas mediante experimentos espaciales . La forma de sulfato, siendo una sal estable y fácil de manejar, podría usarse potencialmente en aplicaciones similares.
Catalizador de transferencia de fase en la síntesis de polímeros
El sulfato ácido de tetrametilamonio monohidratado, otro compuesto relacionado, se puede utilizar como un catalizador de transferencia de fase en la síntesis de polímeros . La forma de sulfato también podría utilizarse en aplicaciones similares.
Aplicaciones de cromatografía de gases-espectrometría de masas (GC-MS)
El hidrogenothis compound hidratado se utiliza como un agente de derivatización para aplicaciones de cromatografía de gases-espectrometría de masas (GC-MS) . La forma de sulfato podría utilizarse potencialmente en aplicaciones similares.
Estudios de ferroelectricidad
Los cristales de sulfato ácido de tetrametilamonio monohidratado generalmente exhiben ferroelectricidad en el rango de temperatura de -104 °C a 40 °C . La forma de sulfato también podría utilizarse en aplicaciones similares.
Mecanismo De Acción
Target of Action
Tetramethylammonium sulfate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of tetramethylammonium is the UDP-glucose 4-epimerase , a key enzyme involved in carbohydrate metabolism.
Mode of Action
It is known that tetramethylammonium can interact with nicotinic and muscarinic acetylcholine receptors, initially stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Result of Action
Its interaction with acetylcholine receptors suggests it may influence neurotransmission, potentially affecting functions such as muscle contraction, heart rate, and glandular secretion .
Safety and Hazards
Tetramethylammonium sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Direcciones Futuras
As the semiconductor industry has grown tremendously over the last decades, its environmental impact has become a growing concern, including the withdrawal of fresh water and the generation of harmful wastewater. Tetramethylammonium hydroxide (TMAH), one of the toxic compounds inevitably found in semiconductor wastewater, should be removed before the wastewater is discharged .
Análisis Bioquímico
Cellular Effects
The effects of Tetramethylammonium sulfate on various types of cells and cellular processes are not well studied. It is known that tetramethylammonium, a related compound, can stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization .
Molecular Mechanism
It is known that tetramethylammonium, a related compound, acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Dosage Effects in Animal Models
The effects of Tetramethylammonium sulfate at different dosages in animal models are not well studied. It is known that tetramethylammonium hydroxide, a related compound, can cause significant systemic toxicity in mice when exposed to high concentrations .
Transport and Distribution
The transport and distribution of Tetramethylammonium sulfate within cells and tissues are not well studied. It is known that tetramethylammonium, a related compound, is rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tetramethylammonium sulfate can be achieved through a simple two-step reaction process.", "Starting Materials": [ "Methylamine", "Dimethyl sulfate", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Methylation of Methylamine", "Methylamine is reacted with Dimethyl sulfate in methanol to form Tetramethylammonium hydroxide.", "CH3NH2 + (CH3)2SO4 → [(CH3)3NH]OH + CH3OH + H2SO4", "Step 2: Sulfation of Tetramethylammonium hydroxide", "Tetramethylammonium hydroxide is reacted with Sulfuric acid in water to form Tetramethylammonium sulfate.", "[(CH3)3NH]OH + H2SO4 → [(CH3)3NH]2SO4 + H2O" ] } | |
Número CAS |
14190-16-0 |
Fórmula molecular |
C4H12NO4S- |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
tetramethylazanium;sulfate |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
Clave InChI |
DWTYPCUOWWOADE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |
Otros números CAS |
14190-16-0 |
Pictogramas |
Irritant |
Números CAS relacionados |
51-92-3 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?
A1: Tetramethylammonium sulfate [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within tetramethylammonium sulfate.
Q2: Can tetramethylammonium sulfate be used to extract specific anions from solutions?
A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.
Q3: Are there any notable applications of tetramethylammonium sulfate in electrochemical energy storage?
A3: Yes, tetramethylammonium sulfate hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of tetramethylammonium sulfate and its derivatives in advanced energy storage technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





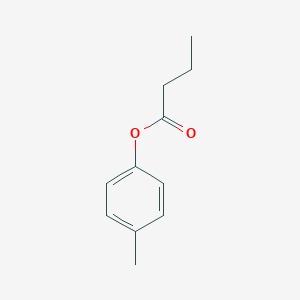

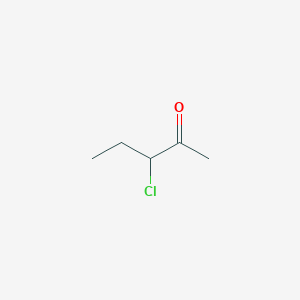

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
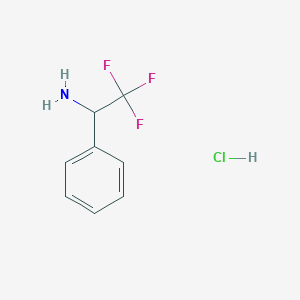
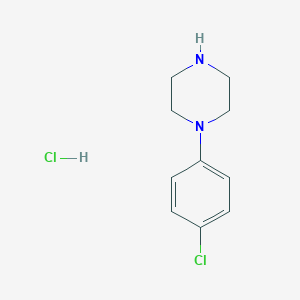
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)

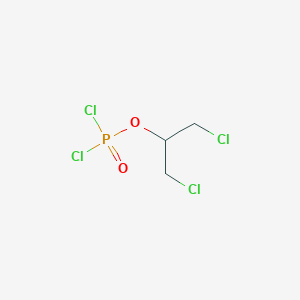
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
